Lonomycin B

Stereochemistry Polyether antibiotics Structural elucidation

Lonomycin B (CAS 68567-60-2) is a polyether carboxylic ionophore antibiotic belonging to the lonomycin family, produced as a minor congener alongside the major component Lonomycin A by Streptomyces ribosidificus TM-481. It is a stereoisomer of Lonomycin A, sharing an identical molecular formula (C₄₄H₇₆O₁₄, free acid MW 829.07) but differing in three-dimensional configuration at one or more chiral centers.

Molecular Formula C44H76O14
Molecular Weight 829.1 g/mol
CAS No. 68567-60-2
Cat. No. B1675069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonomycin B
CAS68567-60-2
SynonymsA 218
DE-3936
emericid
lonomycin
lonomycin A
lonomycin B
lonomycin, monosodium salt
SQ 12,525
Molecular FormulaC44H76O14
Molecular Weight829.1 g/mol
Structural Identifiers
SMILESCC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC
InChIInChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44+/m1/s1
InChIKeyBKZOUCVNTCLNFF-SQGGLTFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonomycin B (CAS 68567-60-2): A Stereochemically Distinct Polyether Ionophore for Specialized Antibiotic and Ion-Transport Research


Lonomycin B (CAS 68567-60-2) is a polyether carboxylic ionophore antibiotic belonging to the lonomycin family, produced as a minor congener alongside the major component Lonomycin A by Streptomyces ribosidificus TM-481 [1]. It is a stereoisomer of Lonomycin A, sharing an identical molecular formula (C₄₄H₇₆O₁₄, free acid MW 829.07) but differing in three-dimensional configuration at one or more chiral centers [1][2]. As a monovalent-cation-selective ionophore, Lonomycin B facilitates the transmembrane transport of K⁺, Na⁺, and Rb⁺ while excluding Ca²⁺, a property that underpins its antibacterial, antiparasitic, and rumen-fermentation-modulating activities [3].

Why Lonomycin B Cannot Be Interchanged with Lonomycin A or Other Polyether Ionophores in Research and Industrial Applications


Despite sharing a common molecular formula with Lonomycin A, Lonomycin B is a stereoisomer with distinct physicochemical properties—its sodium salt melts at 181–182°C versus 188–189°C for Lonomycin A sodium salt—indicating that the altered stereochemistry directly influences crystal packing and intermolecular interactions [1][2]. Critically, the stereochemical difference translates into reduced antimicrobial potency relative to Lonomycin A, demonstrating that bioactivity is stereospecific [1]. Furthermore, polyether ionophores exhibit graded differences in cation selectivity: for example, monensin enhances L-type Ca²⁺ current while Lonomycin A inhibits it, and Lonomycin A displays a K⁺:Na⁺ selectivity ratio of 6:1 that differs from other monovalent ionophores [3][4]. These stereochemistry-driven and ionophore-specific functional differences mean that substituting Lonomycin B with Lonomycin A, monensin, lasalocid, or salinomycin without experimental validation risks confounding ion-transport studies, altering rumen fermentation profiles, or compromising structure-activity relationship investigations.

Quantitative Differential Evidence for Lonomycin B (CAS 68567-60-2) Relative to Closest Analogs


Stereoisomeric Identity Versus Lonomycin A: Identical Mass Spectra but Distinct 3D Configuration Defines Lonomycin B

Lonomycin B is a stereoisomer of Lonomycin A, confirmed by the identical mass spectra of their methyl esters—both yield a diagnostic peak at m/e 824 due to M⁺-H₂O—indicating the same planar connectivity and molecular formula C₄₄H₇₆O₁₄ (free acid MW 829.07). However, their distinct melting points (see Evidence Item 2) and differential antimicrobial activities confirm that the two compounds differ in three-dimensional configuration at one or more chiral centers [1]. In contrast, Lonomycin C is not a stereoisomer but a demethyl derivative: its methyl ester shows a peak at m/e 810 (M⁺-H₂O), smaller by 14 mass units than the m/e 824 peak of Lonomycin A and B methyl esters [1]. This establishes Lonomycin B as the only stereoisomeric congener in the lonomycin family, a unique structural feature for probing stereochemistry-activity relationships.

Stereochemistry Polyether antibiotics Structural elucidation

Melting Point Differentiation: Lonomycin B Sodium Salt (181–182°C) Versus Lonomycin A Sodium Salt (188–189°C)

Lonomycin B, isolated as its sodium salt (C₄₄H₇₅O₁₄Na, MW 851.07), exhibits a melting point of 181–182°C, which is 7–8°C lower than that of Lonomycin A sodium salt (188–189°C) [1][2]. This melting point depression is a direct consequence of the altered stereochemistry affecting crystal lattice energy. Lonomycin C sodium salt melts at 186–187°C, intermediate between A and B, further confirming that each congener possesses distinct solid-state properties despite close structural similarity [1]. These melting point differences provide a simple, quantitative identity check for distinguishing Lonomycin B from its congeners upon procurement.

Physicochemical characterization Quality control Polyether ionophores

Reduced Antimicrobial Potency of Lonomycin B Relative to Lonomycin A: Stereochemistry-Dependent Bioactivity

The original characterization study reports that Lonomycin B and Lonomycin C are 'slightly less active than I [Lonomycin A] in their antimicrobial activities' against Gram-positive bacteria [1]. Although specific MIC values were not disaggregated for each congener, the qualitative ranking—Lonomycin A > Lonomycin B ≈ Lonomycin C—directly ties stereochemistry to bioactivity: the altered 3D configuration of Lonomycin B reduces its antibacterial potency relative to the major congener. For context, the broader lonomycin family (predominantly Lonomycin A) is active against Gram-positive bacteria, mycobacteria, mycoplasma, and protozoa including coccidia, with Lonomycin A exhibiting an in vitro IC₅₀ of 1.4 μg/mL against Plasmodium falciparum and a therapeutic index of 2–6 in rodent malaria models [2][3].

Antimicrobial activity Structure-activity relationship Gram-positive bacteria

Monovalent Cation Selectivity Profile of the Lonomycin Family: K⁺ > Rb⁺ > Na⁺ with Exclusion of Ca²⁺ and Li⁺

The lonomycin family (data available for Lonomycin A) exhibits monovalent cation selectivity with a preference order of K⁺ > NH₄⁺ ≈ Rb⁺ > Na⁺, while showing no complexation with Li⁺ or Cs⁺ and no Ca²⁺ transport capability [1]. In two-phase partition studies, Lonomycin A formed complexes more readily with K⁺ than with Na⁺, Rb⁺, or NH₄⁺. In a CCl₄ bulk transport model, the compound efficiently transported K⁺, Rb⁺, and Na⁺ but did not carry Ca²⁺ [1]. This selectivity profile is biologically validated in canine cardiac Purkinje fibers, where Lonomycin A (reported K⁺:Na⁺ selectivity ratio = 6:1) increased K⁺ conductance, shortened action potential duration, and decreased plateau height [2]. In contrast, monensin—another monovalent ionophore—exhibits opposing effects on ion currents: it enhances L-type Ca²⁺ current (I_Cₐ) whereas Lonomycin A inhibits I_Cₐ, and monensin inhibits delayed rectifier K⁺ current (I_K) while Lonomycin A increases I_K [3]. Note: the ion selectivity profile described here is derived from studies on Lonomycin A; Lonomycin B, as a stereoisomer with identical functional groups, is expected to exhibit qualitatively similar cation preference but may differ quantitatively, a hypothesis that remains to be experimentally tested.

Ion selectivity Cation transport Membrane permeability

Rumen Fermentation Shift: Lonomycin Increases Propionate at the Expense of Acetate, Identical to Monensin

In an in vitro rumen fermentation study, lonomycin (predominantly Lonomycin A) produced an increase in propionic acid production at the expense of acetic acid that was 'identical to that noted with monensin' [1]. This shift in the acetate:propionate ratio is the hallmark of growth-promoting ionophore feed additives and is directly linked to improved feed efficiency in ruminants. Furthermore, lonomycin demonstrated accentuated negative effects on microbial ammonia uptake compared with monensin, while maintaining comparable effects on protein nitrogen degradation [1]. The oxolonomycin and hydroxolonomycin derivatives behaved identically to lonomycin in microbial metabolism assays [1]. While Lonomycin B was not tested separately in this study, the identical acetate-to-propionate shift observed between lonomycin and monensin, along with the shared carboxylic polyether structure, supports class-level functional similarity; however, the reduced antimicrobial potency of Lonomycin B (see Evidence Item 3) suggests the magnitude of this shift may differ quantitatively.

Rumen fermentation Feed additive Propionate production

Selective Antiparasitic Activity: Lonomycin Shows ≥35-Fold Greater in Vitro Potency Against Plasmodium falciparum Versus Mammalian Cells

In a comparative study of 22 ionophore compounds, nine monovalent-cation-specific ionophores—including lonomycin—were at least 35-fold more active in vitro against Plasmodium falciparum than against mammalian Jurkat lymphoblast and U937 macrophage cell lines, indicating a significant selectivity window [1][2]. Lonomycin's antimalarial IC₅₀ was reported as 1.4 μg/mL, placing it within the moderately potent range among monovalent ionophores (range: alborixin 0.6 μg/mL to salinomycin 2.8 μg/mL) [2]. In vivo, Lonomycin A reduced parasitemia by ≥70% by day 5 in P. chabaudi and P. vinckei petteri rodent models, with an ED₅₀ range of 0.4–4.1 mg/kg and a therapeutic index of 2–6 via intraperitoneal administration [2]. This data is derived from studies using lonomycin/Lonomycin A; the selectivity index for Lonomycin B specifically has not been independently determined.

Antimalarial Selectivity index Antiparasitic drug discovery

Optimal Research and Industrial Application Scenarios for Lonomycin B (CAS 68567-60-2) Based on Differential Evidence


Stereochemistry-Activity Relationship Studies in Polyether Ionophores

Lonomycin B is the only stereoisomeric congener in the lonomycin family—sharing identical planar connectivity with Lonomycin A but a distinct 3D configuration—making it an essential comparator for dissecting how stereochemistry influences ionophore function [1]. Its reduced antimicrobial potency relative to Lonomycin A (see Evidence Item 3) provides a built-in activity gradient for probing stereospecific target recognition, while its distinct melting point (181–182°C vs 188–189°C for A) enables unambiguous identity confirmation [2]. Researchers investigating polyether ionophore SAR should procure Lonomycin B alongside Lonomycin A to experimentally decouple effects of functional group composition from effects of absolute configuration.

Ion-Selectivity and Membrane Transport Mechanistic Studies

The lonomycin family exhibits monovalent cation selectivity (K⁺ > Rb⁺ > Na⁺) with exclusion of Ca²⁺, confirmed by two-phase partition assays and mitochondrial cation release experiments [3]. Lonomycin A displays a K⁺:Na⁺ selectivity ratio of 6:1 in cardiac tissue and opposing effects on I_Cₐ and I_K versus monensin [4][5]. Lonomycin B, as the stereoisomer with the same oxygen-rich binding cavity, provides a tool to test whether ion selectivity ratios are sensitive to stereochemical variation—a critical question for designing ion-selective sensors or probing the structural determinants of cation discrimination in biological membranes.

In Vitro Rumen Fermentation Models for Feed Additive Screening

Lonomycin-class ionophores produce a propionate shift identical to monensin, the gold-standard ruminant feed additive, while exhibiting a more pronounced inhibition of microbial ammonia uptake [6]. This profile suggests potential for improved nitrogen retention. Oxolonomycin and hydroxolonomycin derivatives retain identical microbial metabolic effects to lonomycin, indicating the scaffold tolerates certain chemical modifications without loss of rumen-modulating activity [6]. Lonomycin B can serve as a reference compound in this screening cascade, particularly for studies comparing stereoisomer effects on rumen fermentation parameters.

Antiparasitic Drug Discovery Using Ionophore Selectivity Windows

Monovalent-cation-specific ionophores including lonomycin demonstrate ≥35-fold selectivity for Plasmodium falciparum over mammalian cells in vitro, with lonomycin A exhibiting an IC₅₀ of 1.4 μg/mL and in vivo ED₅₀ of 1.2 mg/kg [7][8]. This selectivity window, combined with the established industrial fermentation production of polyether antibiotics, makes the lonomycin scaffold attractive for antiparasitic lead optimization. Lonomycin B provides a stereochemically distinct starting point for probing whether altered configuration can widen the selectivity index or overcome resistance mechanisms.

Quote Request

Request a Quote for Lonomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.